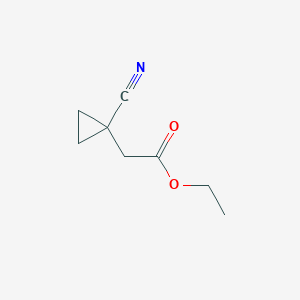
3-Bromo-4-fluorobenzoyl cyanide, 99%
Übersicht
Beschreibung
3-Bromo-4-fluorobenzoyl cyanide (3-Br-4-F-BzCN) is a chemical compound with the molecular formula C7H3BrFNO. It is a white, crystalline solid that is highly soluble in water and is used as an intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is also known as 3-bromo-4-fluoro-benzoyl cyanide or 3-bromo-4-fluorobenzonitrile.
Wirkmechanismus
3-Br-4-F-BzCN is used as a reagent in organic synthesis, where it acts as a nucleophile in substitution reactions. In these reactions, it reacts with a variety of electrophiles, such as alkyl halides, to form substituted products. It is also used in the synthesis of polymers and polymer derivatives, where it acts as a cross-linking agent.
Biochemical and Physiological Effects
3-Br-4-F-BzCN is not known to have any significant biochemical or physiological effects in humans. It is, however, toxic if inhaled, ingested, or absorbed through the skin. It is also a skin and eye irritant. As such, it should be handled with caution and protective clothing should be worn when working with it.
Vorteile Und Einschränkungen Für Laborexperimente
3-Br-4-F-BzCN has several advantages when used in lab experiments. It is relatively inexpensive, readily available, and can be used in a variety of reactions. It is also relatively stable, making it suitable for long-term storage. However, it is toxic and should be handled with caution. In addition, it is not soluble in many organic solvents and can be difficult to work with in some reactions.
Zukünftige Richtungen
There are several potential future directions for the use of 3-Br-4-F-BzCN. It could be used as a reagent in the synthesis of other compounds, such as polymers and polymer derivatives. It could also be used in the synthesis of pharmaceuticals and agrochemicals, as well as in the preparation of medical devices. In addition, it could be used in the synthesis of polyarylates and polyamides. Finally, it could be used as a cross-linking agent in the preparation of polymers and polymer derivatives.
Wissenschaftliche Forschungsanwendungen
3-Br-4-F-BzCN is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis and in the preparation of polymers and polymer derivatives. In addition, it is used in the synthesis of polyarylates and polyamides, which are used in the production of medical devices, such as catheters and stents.
Eigenschaften
IUPAC Name |
3-bromo-4-fluorobenzoyl cyanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMNSAPFJITDFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C#N)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272357 | |
| Record name | 3-Bromo-4-fluoro-α-oxobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluorobenzoyl cyanide | |
CAS RN |
80277-46-9 | |
| Record name | 3-Bromo-4-fluoro-α-oxobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80277-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-fluoro-α-oxobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide](/img/structure/B6328755.png)
![4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98%](/img/structure/B6328763.png)


